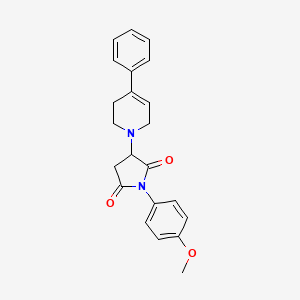
3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide is a member of benzofurans.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
- The compound has been studied for its metabolism and disposition in the human body, particularly in the context of treating insomnia. A study by Renzulli et al. (2011) on a related compound, SB-649868, reveals insights into the metabolism of benzofuran derivatives. The study found that the compound is primarily eliminated via feces, with only a minor portion excreted through urine. The metabolism involves extensive oxidation of the benzofuran ring, resulting in the formation of various metabolites (Renzulli et al., 2011).
Carbonic Anhydrase Inhibition
- Compounds structurally related to 3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide have shown potential as inhibitors of carbonic anhydrase. A study by Supuran et al. (2013) investigated several aromatic sulfonamides and their effectiveness in inhibiting carbonic anhydrase isoenzymes. The results indicated that these compounds can exhibit nanomolar inhibitory concentration, emphasizing their potential in medical applications (Supuran et al., 2013).
Synthesis and Evaluation as Analgesic and Anti-Inflammatory Agents
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl compounds related to the chemical structure . These compounds were evaluated for their analgesic and anti-inflammatory activities. The study discovered that certain derivatives exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
H+/K+-ATPase Inhibition Studies
- Another research area involves the investigation of benzimidazole sulfoxides, a class related to 3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide, as inhibitors of H+/K+-ATPase. A study by Ife et al. (1989) demonstrated how modifications in the pyridine basicity and steric interactions can significantly influence the potency and stability of these inhibitors (Ife et al., 1989).
Antimicrobial Activity
- The antimicrobial potential of derivatives containing the morpholine moiety, similar to the compound , was explored by Sahin et al. (2012). They synthesized triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good or moderate antimicrobial effects (Sahin et al., 2012).
Eigenschaften
Produktname |
3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide |
|---|---|
Molekularformel |
C20H21N3O5S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
3-methyl-5-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H21N3O5S/c1-14-17-12-16(29(25,26)23-8-10-27-11-9-23)5-6-18(17)28-19(14)20(24)22-13-15-4-2-3-7-21-15/h2-7,12H,8-11,13H2,1H3,(H,22,24) |
InChI-Schlüssel |
FDQNSADLRWHHRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC=CC=N4 |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



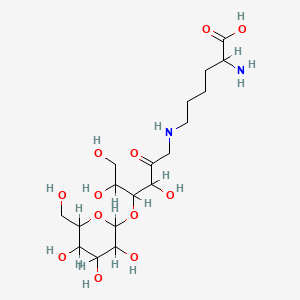

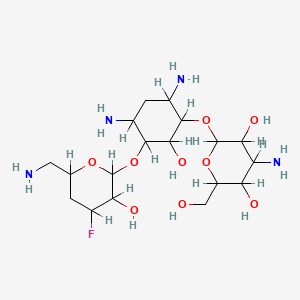
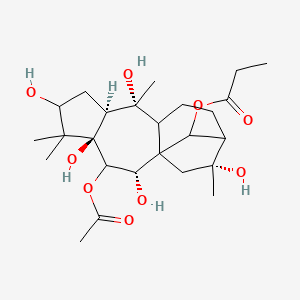

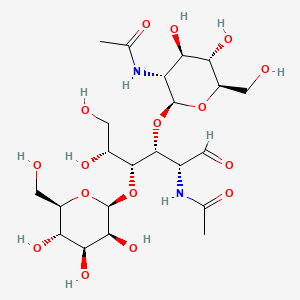
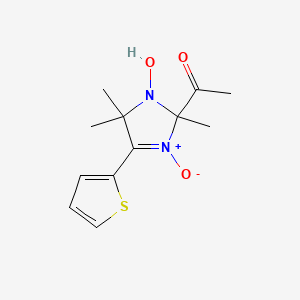
![1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea](/img/structure/B1229255.png)
![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)
![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)
![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)
